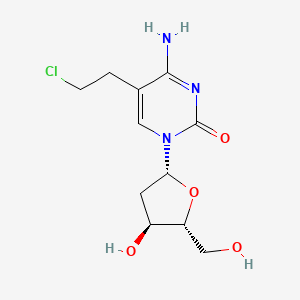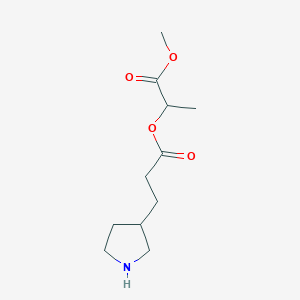![molecular formula C15H20O2S2 B12907826 2,2'-[(2-Methylbutane-1,1-diyl)bis(sulfanediylmethylene)]difuran CAS No. 59021-13-5](/img/structure/B12907826.png)
2,2'-[(2-Methylbutane-1,1-diyl)bis(sulfanediylmethylene)]difuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(((2-Methylbutane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran is a complex organic compound characterized by its unique structure, which includes furan rings and sulfur-containing linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(((2-Methylbutane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran typically involves multiple steps. One common method includes the reaction of 2-methylbutane-1,1-dithiol with a furan derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(((2-Methylbutane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of sulfur linkages.
Substitution: Nucleophilic substitution reactions can occur at the furan rings, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Sodium methoxide; in methanol or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved sulfur-containing fragments.
Substitution: Substituted furan derivatives.
Aplicaciones Científicas De Investigación
2,2’-(((2-Methylbutane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,2’-(((2-Methylbutane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran involves its interaction with molecular targets through its sulfur and furan moieties. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The compound’s ability to undergo oxidation and reduction also plays a role in its biological activity, as these reactions can generate reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(((2-Methylpropane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran: Similar structure but with a different alkyl group.
2,2’-(((2-Ethylbutane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran: Another analog with a different alkyl substitution.
Uniqueness
2,2’-(((2-Methylbutane-1,1-diyl)bis(sulfanediyl))bis(methylene))difuran is unique due to its specific alkyl substitution, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.
Propiedades
Número CAS |
59021-13-5 |
|---|---|
Fórmula molecular |
C15H20O2S2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
2-[[1-(furan-2-ylmethylsulfanyl)-2-methylbutyl]sulfanylmethyl]furan |
InChI |
InChI=1S/C15H20O2S2/c1-3-12(2)15(18-10-13-6-4-8-16-13)19-11-14-7-5-9-17-14/h4-9,12,15H,3,10-11H2,1-2H3 |
Clave InChI |
WLLCAWRTMGFQEL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(SCC1=CC=CO1)SCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)
![2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline](/img/structure/B12907749.png)
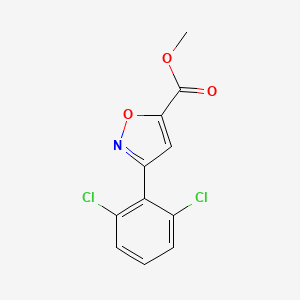
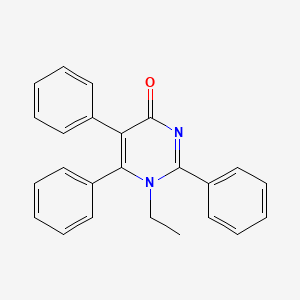
![2-Imino-5-[(1H-indol-3-yl)methyl]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12907771.png)
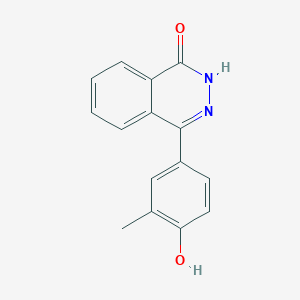
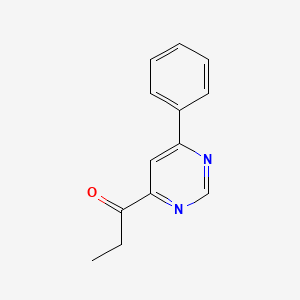

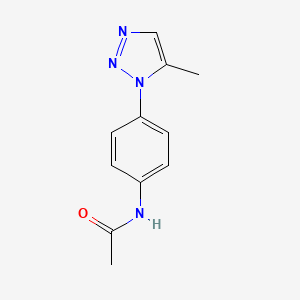


![(3S)-N,N-bis[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907804.png)
